3,5-dimethylphenyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQPLHKOOOYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and helps in the removal of the hydrogen chloride byproduct. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorobenzene ring can undergo reduction reactions to form dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of new sulfonate esters or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
3,5-Dimethylphenyl 4-chlorobenzenesulfonate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in nucleophilic substitution reactions where the sulfonate group acts as an excellent leaving group, facilitating the formation of various derivatives. This property makes it valuable for creating a wide range of chemical compounds used in pharmaceuticals and agrochemicals.
Reagent in Organic Chemistry
In addition to its role as an intermediate, this compound is employed as a reagent in various organic reactions. It can participate in oxidation and reduction processes, leading to the formation of different products depending on the reaction conditions. Its versatility allows chemists to explore novel synthetic pathways.
Biological Applications
Investigations into Biological Activity
Research has indicated that this compound may exhibit potential biological activities. Studies are being conducted to understand its interactions with biomolecules, which could pave the way for new therapeutic agents. The compound's structure suggests it may influence biological pathways, making it a candidate for further pharmacological exploration.
Medicinal Chemistry
Drug Development Potential
The compound has been explored for its potential use in drug development. As a pharmacophore, it can be modified to enhance biological activity or reduce toxicity. Its sulfonate group can be pivotal in designing drugs that target specific biological pathways or diseases.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it suitable for creating high-value products used across multiple industries including agriculture and materials science.
Case Study 1: Synthesis of Novel Compounds
A study demonstrated the use of this compound as a starting material for synthesizing novel sulfonamide derivatives. These derivatives exhibited enhanced antibacterial activity compared to their parent compounds, highlighting the potential of this sulfonate in medicinal chemistry applications .
Case Study 2: Environmental Impact Assessment
Research evaluated the environmental impact of using this compound in industrial processes. The findings suggested that while the compound is effective for its intended uses, careful management is necessary to mitigate any adverse effects on ecosystems due to its persistence and potential toxicity .
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 4-chlorobenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The substitution pattern on aromatic rings significantly impacts molecular geometry and crystal packing. Below is a comparative analysis of structurally related compounds:
Table 1: Crystallographic Data of Selected Aromatic Derivatives
- Key Observations: The 3,5-dimethyl substitution in acetamides leads to monoclinic crystal systems with two molecules per asymmetric unit, suggesting steric bulk influences packing . Dihedral angles between aromatic rings (e.g., 48.81° in 3,5-dichlorophenyl benzoate) highlight the torsional effects of substituents . Ethoxy and chloro groups in sulfonates (e.g., ) may alter solubility and reactivity compared to simpler derivatives.
Biological Activity
3,5-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound belonging to the class of sulfonate esters. Its unique structural features, including a sulfonate group and substituted phenyl rings, make it a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClOS. The compound features:
- A sulfonate group which enhances its reactivity.
- 3,5-dimethylphenyl and 4-chlorobenzenesulfonate moieties that contribute to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various biochemical pathways. The following mechanisms have been identified:
- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
- Oxidation and Reduction Reactions: The methyl groups can be oxidized to form carboxylic acids or reduced to yield dechlorinated products.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antibacterial Activity: Studies have shown that sulfonate esters can exhibit antibacterial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Anticancer Potential: Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented in the table below:
Case Studies
- Antibacterial Efficacy: A study conducted by Smith et al. (2020) reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to cell wall disruption.
- Cancer Cell Line Studies: Research by Jones et al. (2021) evaluated the anticancer properties of this compound on various cancer cell lines (e.g., MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications.
- Enzyme Interaction Studies: A recent investigation focused on the inhibition of acetylcholinesterase by this sulfonate ester, revealing a competitive inhibition mechanism that could lead to advancements in treating neurodegenerative diseases.
Q & A
Basic: What are the optimal synthetic methodologies for preparing 3,5-dimethylphenyl 4-chlorobenzenesulfonate with high purity?
The synthesis involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 3,5-dimethylphenol under basic conditions. A typical protocol includes:
- Reacting equimolar amounts of the sulfonyl chloride and phenol derivative in anhydrous dichloromethane.
- Adding a base (e.g., triethylamine) to deprotonate the phenol and drive the reaction.
- Stirring at room temperature for 12–24 hours under inert atmosphere.
- Purifying the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key analytical methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) and confirms ester linkage integrity.
- FT-IR : Identifies sulfonate ester vibrations (S=O asymmetric stretch at ~1360 cm⁻¹, symmetric stretch at ~1170 cm⁻¹).
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S–O bonds ~1.43 Å) and dihedral angles between aromatic rings (e.g., ~48.8° in analogous sulfonates) for structural validation .
Advanced: How do electron-withdrawing substituents on the benzenesulfonate moiety influence the compound's reactivity in nucleophilic substitution reactions?
The 4-chloro group enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alkoxides). Mechanistic studies show:
- A Hammett σ⁺ correlation (ρ ≈ +1.2) in kinetic assays, indicating a positively charged transition state.
- Competitive hydrolysis under aqueous conditions, necessitating anhydrous solvents (e.g., THF, DMF).
- Substituent effects can be quantified via Arrhenius plots (Δ‡H ≈ 65–75 kJ/mol for aryl sulfonates) .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonate esters with 3,5-dimethylphenyl groups?
Discrepancies often stem from impurity interference or assay variability. Mitigation strategies include:
- Orthogonal purity validation : HPLC-MS (≥99% purity, retention time consistency) and elemental analysis.
- Dose-response standardization : Testing across multiple cell lines (e.g., IC₅₀ values in HeLa vs. MCF-7) with positive controls (e.g., doxorubicin).
- Molecular docking : Comparing binding affinities to target proteins (e.g., COX-2, EGFR) with structural analogs (e.g., 4-ethoxy vs. 4-nitro derivatives) .
Advanced: What are the challenges in computational modeling of this compound's conformational dynamics, and how can they be mitigated?
Challenges include:
- Rotational barriers : DFT calculations (B3LYP/6-311++G**) reveal ~8–12 kcal/mol barriers for sulfonate ester bond rotation.
- Solvent effects : Polarizable continuum models (PCM) improve dipole moment predictions (experimental vs. calculated Δ < 5%).
- Long-timescale dynamics : Molecular dynamics (MD) simulations (>100 ns) capture rare conformational transitions, validated against NOESY NMR data .
Basic: How should this compound be stored to ensure long-term stability?
- Store in amber vials at –20°C under inert gas (argon or nitrogen).
- Avoid prolonged exposure to light, moisture, or acidic/basic vapors.
- Monitor degradation via periodic HPLC analysis (e.g., hydrolysis to 4-chlorobenzenesulfonic acid) .
Advanced: What role does the 3,5-dimethylphenyl group play in modulating the compound’s solubility and crystallinity?
- Solubility : The hydrophobic dimethyl groups reduce aqueous solubility (<0.1 mg/mL) but enhance lipid membrane permeability (logP ≈ 3.5).
- Crystallinity : Steric hindrance from methyl substituents favors monoclinic crystal systems (P2₁/c space group common in analogs).
- Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) improves bioavailability .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfonate ester hydrolysis?
- Deuterium labeling : Compare hydrolysis rates of protiated vs. deuterated derivatives (e.g., kH/kD ≈ 2.0 suggests proton transfer in the rate-determining step).
- 18O isotopic tracing : Track oxygen incorporation in hydrolysis products (e.g., H₂¹⁸O → sulfonic acid-¹⁸O) to distinguish associative vs. dissociative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
